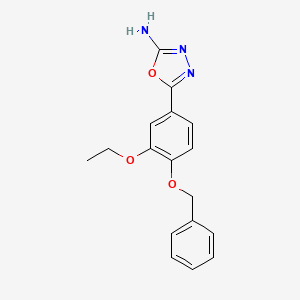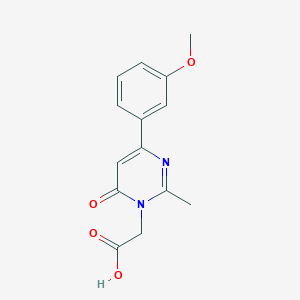
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidinyl acetic acids. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then cyclized with urea under acidic conditions to yield the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI.
Major Products Formed
Oxidation: Formation of 2-(4-(3-Hydroxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
Reduction: Formation of 2-(4-(3-Methoxyphenyl)-2-methyl-6-hydroxypyrimidin-1(6H)-yl)acetic acid.
Substitution: Formation of esters or amides of this compound.
科学的研究の応用
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase enzymes to exert anti-inflammatory effects or bind to bacterial cell walls to exhibit antimicrobial activity.
類似化合物との比較
Similar Compounds
3-Methoxyphenylacetic acid: A simpler analogue with similar structural features.
4-Hydroxy-3-methoxyphenylacetic acid: Another related compound with a hydroxyl group instead of a methoxy group.
Homovanillic acid: A metabolite of dopamine with a similar methoxyphenyl structure.
Uniqueness
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of the pyrimidinone ring, which imparts distinct chemical and biological properties compared to its simpler analogues. This structural complexity allows for a broader range of interactions and applications in various fields of research.
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H14N2O4/c1-9-15-12(7-13(17)16(9)8-14(18)19)10-4-3-5-11(6-10)20-2/h3-7H,8H2,1-2H3,(H,18,19) |
InChIキー |
XCWILNNMMPXARI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1CC(=O)O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


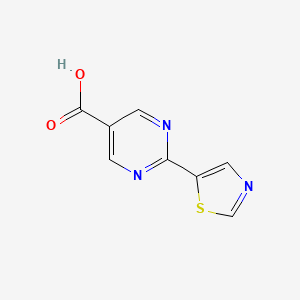
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

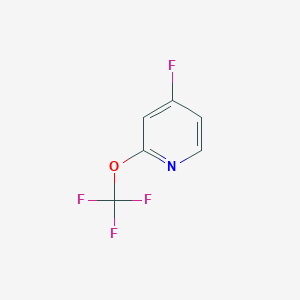
![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)




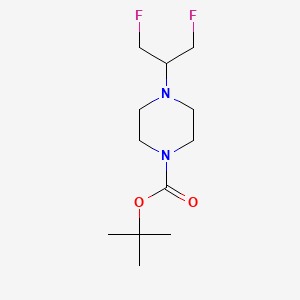
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)
